molecular formula C13H21NO3 B8100290 Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate

Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate

Cat. No.: B8100290
M. Wt: 239.31 g/mol
InChI Key: IFULSUGEXZQPFM-UHFFFAOYSA-N
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Description

Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as lithium diisopropylamide (LDA) or butyllithium (BuLi). The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is not well-documented. like other piperidine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a carbonyl group within the piperidine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFULSUGEXZQPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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